Superior Ex Vivo Anti-Platelet Potency of a 5,6-Bis(4-methoxyphenyl)-1,2,4-triazine Derivative vs. Aspirin
A 3-substituted derivative of 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, specifically compound 10, demonstrated ex vivo anti-platelet potency that was more than three times greater than aspirin [1]. In a rat model, compound 10 completely prevented arachidonic acid- and collagen-induced platelet aggregation at 6 hours following oral administration of 3.2 and 1.0 mg/kg, respectively, whereas aspirin required higher doses to achieve comparable effects [1].
| Evidence Dimension | Ex vivo anti-platelet activity (inhibition of platelet aggregation) |
|---|---|
| Target Compound Data | Complete inhibition of arachidonic acid- and collagen-induced platelet aggregation at 3.2 and 1.0 mg/kg, respectively, 6 hours post oral administration |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) |
| Quantified Difference | Ex vivo potency of compound 10 is more than three times that of aspirin |
| Conditions | Ex vivo study in rats; platelet aggregation induced by arachidonic acid and collagen; measurement at 6 hours after oral administration |
Why This Matters
This quantitative advantage in potency suggests that derivatives of this scaffold could lead to more effective anti-thrombotic therapies with potentially lower required dosages, making it a high-value starting point for drug discovery programs.
- [1] Tanaka A, et al. Studies on anti-platelet agents. V. Synthesis and structure-activity relationship of 3-substituted 5,6-bis(4-methoxyphenyl)-1,2,4-triazines. Chem Pharm Bull (Tokyo). 1994 Sep;42(9):1835-40. PMID: 7954935. View Source
